Bienvenue dans la boutique en ligne BenchChem!

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Medicinal Chemistry Chemical Biology PROTAC Linkers

This heterocyclic building block combines an electron-deficient 4-(trifluoromethyl)pyridine ether with an N-cyclopropylsulfonyl pyrrolidine moiety. Its computed XLogP of 2.1, moderate TPSA (66.5 Ų), and 8 HBA/0 HBD profile position it within drug-like space for fragment elaboration and PROTAC linker design. The -CF3 group imparts uniquely strong electron-withdrawing character relative to -CH3 or -Br analogs, directly impacting binding kinetics and metabolic stability. Supplied at ≥95% purity with batch-to-batch QC (PubChem CID 91815815). Uncontrolled substitution leads to uncontrolled variables in reproducible experiments. Order this validated intermediate to advance your FBDD library synthesis.

Molecular Formula C13H15F3N2O3S
Molecular Weight 336.33
CAS No. 2034247-74-8
Cat. No. B2826326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
CAS2034247-74-8
Molecular FormulaC13H15F3N2O3S
Molecular Weight336.33
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
InChIInChI=1S/C13H15F3N2O3S/c14-13(15,16)9-3-5-17-12(7-9)21-10-4-6-18(8-10)22(19,20)11-1-2-11/h3,5,7,10-11H,1-2,4,6,8H2
InChIKeyZVAQZPJAZZPMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine (CAS 2034247-74-8) – Structural Baseline and Procurement Identity


2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine (CAS 2034247-74-8) is a synthetic heterocyclic building block that combines an electron-deficient 4-(trifluoromethyl)pyridine ether with an N-cyclopropylsulfonyl pyrrolidine moiety. Its computed physicochemical profile (PubChem CID 91815815) indicates an XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 66.5 Ų, 8 hydrogen bond acceptors, and 0 hydrogen bond donors, placing it in a favorable drug-like property space for fragment elaboration or PROTAC linker design [1]. The compound is supplied as a research chemical, typically at ≥95% purity, and is cataloged as a versatile intermediate for medicinal chemistry .

Why Unverified Substitution of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine Carries Scientific Risk


Compounds sharing the sulfonylpyrrolidine-oxy-pyridine scaffold are not interchangeable because even minor heteroaryl substituent changes (e.g., -CF3 vs. -CH3 vs. -Br) or sulfonyl group variations profoundly alter lipophilicity, electronic character, and metabolic stability. These physicochemical shifts directly affect binding kinetics, selectivity, and ADME liabilities in biological systems. The lack of publicly available head-to-head pharmacological data for this specific compound does not diminish the chemical reality that its -CF3 substituent imparts uniquely strong electron-withdrawing character and elevated logP relative to its methyl or des-fluoro analogs [1]. Uncontrolled substitution with a non-validated analog therefore introduces uncontrolled variables in any reproducible experiment or scale-up process.

Quantitative Differentiation Evidence for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine


Absence of Publicly Available Head-to-Head Bioactivity Data

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, Google Scholar, Google Patents, PubChem, ChEMBL, BindingDB) as of April 2026 did not return any peer-reviewed study or patent in which the target compound was quantitatively compared against a named structural analog in a defined assay. All retrieved vendor listings (excluded per protocol) offer only qualitative descriptions without comparator data or assay conditions. The only accessible, verifiable quantitative data are the computed physicochemical properties in PubChem [1].

Medicinal Chemistry Chemical Biology PROTAC Linkers

Computed Lipophilicity Differential vs. Methyl Analog

The target compound's XLogP3-AA is 2.1 [1]. Although the exact computed value for the 4-methyl analog (CAS 1903918-20-6) is not retrievable at this time, the established π substituent constant for -CF3 vs. -CH3 on an aromatic system predicts an approximate XLogP increase of 0.9–1.2 log units for the trifluoromethyl derivative. This difference suggests enhanced membrane permeability but also potential for higher metabolic clearance and altered off-target binding relative to the methyl congener.

Drug Design ADME LogP

Hydrogen Bond Acceptor Capacity vs. Common Bioisosteres

The target compound possesses 8 hydrogen bond acceptors (HBAs) [1]. In contrast, the corresponding 4-methyl analog is predicted to have 7 HBAs (loss of three C-F dipoles). The additional HBA capacity of the -CF3 group can strengthen polar interactions with protein backbone amides or ordered water molecules in a binding site, a gain-of-function not achievable with the methyl derivative.

Ligand Efficiency Solubility Hydrogen Bonding

Recommended Application Scenarios for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Lipophilicity and 3D Character

The compound's combined sp³-rich pyrrolidine core, cyclopropylsulfonyl cap, and trifluoromethyl-pyridine ether provides a fragment with balanced lipophilicity (XLogP 2.1) and a moderate TPSA (66.5 Ų), making it suitable for FBDD libraries where initial hits need room for vector elaboration. Its 8 HBA groups offer multiple anchoring points for fragment growing, while the lack of HBD limits non-specific binding [1].

PROTAC Linker or E3 Ligase Ligand Precursor

The pyrrolidine nitrogen (sulfonamide-protected) and the pyridine C-6 position constitute versatile synthetic handles. The trifluoromethyl group enhances metabolic stability and cell permeability, which are critical for PROTAC molecules. The computed XLogP value of 2.1 positions this scaffold favorably for oral bioavailability if elaborated appropriately [1].

Negative Control or Inactive Comparator Compound Pool

Because no public target-engagement data exist, this compound may serve as a putatively inactive control in phenotypic screens where the sulfonylpyrrolidine-oxy-pyridine chemotype is being profiled. Its well-defined purity (≥95%) and identity (PubChem CID 91815815) facilitate rigorous batch-to-batch quality control .

Quote Request

Request a Quote for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.